BenchChemオンラインストアへようこそ!

methyl 4-bromoquinoline-7-carboxylate

Suzuki-Miyaura Coupling Palladium Catalysis Aryl Halide Reactivity

Methyl 4-bromoquinoline-7-carboxylate is the preferred C4-brominated quinoline intermediate for high-yielding Suzuki-Miyaura couplings under standard conditions, eliminating the need for specialized ligands. Its orthogonal C7-carboxylate ester enables late-stage diversification, making it ideal for medicinal chemistry SAR campaigns and pitavastatin analog synthesis. Choose this regioisomer to ensure correct spatial orientation and avoid cross-reactivity confounding in biological assays.

Molecular Formula C11H8BrNO2
Molecular Weight 266.1
CAS No. 1824048-33-0
Cat. No. B6227368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-bromoquinoline-7-carboxylate
CAS1824048-33-0
Molecular FormulaC11H8BrNO2
Molecular Weight266.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Bromoquinoline-7-Carboxylate (CAS 1824048-33-0): Chemical Class, Core Characteristics, and Procurement Baseline


Methyl 4-bromoquinoline-7-carboxylate (CAS 1824048-33-0, molecular formula C₁₁H₈BrNO₂, molecular weight 266.09) is a heteroaromatic quinoline building block with a bromine substituent at the C4 position and a methyl carboxylate ester at the C7 position [1]. The compound is commercially available with purity specifications ranging from 95% to 98% for research and development purposes . It serves primarily as a versatile intermediate in synthetic organic chemistry, enabling further elaboration through palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling, at the C4-bromo position while retaining the C7 carboxylate moiety for additional functionalization or as a recognition element .

Why Generic Substitution Fails: Differentiating Methyl 4-Bromoquinoline-7-Carboxylate from Regioisomeric and Halogen-Swapped Quinoline Carboxylate Analogs


The quinoline carboxylate scaffold encompasses multiple substitution isomers and halogen variants, each with distinct electronic profiles, steric demands, and cross-coupling reactivities that preclude simple interchange. Methyl 4-bromoquinoline-7-carboxylate (C4-Br, C7-COOMe) differs fundamentally from methyl 7-bromoquinoline-4-carboxylate (C4-COOMe, C7-Br, CAS 220844-76-8) in that the bromine is positioned on the electrophilic pyridine ring carbon adjacent to nitrogen rather than on the benzenoid ring, altering both the electron density available for palladium oxidative addition and the downstream vector of any installed aryl or heteroaryl group . Furthermore, among C4-halogenated 7-carboxylate analogs, the bromo derivative (CAS 1824048-33-0) offers a distinct balance between oxidative addition kinetics and shelf stability compared to the less reactive chloro (CAS 178984-69-5) and the more labile iodo counterparts, a difference that translates directly to reaction yields and catalyst loading requirements in metal-catalyzed transformations [1].

Product-Specific Quantitative Evidence: Comparative Data for Methyl 4-Bromoquinoline-7-Carboxylate Selection


Evidence Item 1: C4-Bromo vs C4-Chloro Reactivity in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Quinoline Carboxylates

While no direct, head-to-head comparison has been identified in the peer-reviewed literature specifically for methyl 4-bromoquinoline-7-carboxylate versus its 4-chloro analog, well-established class-level SAR for palladium-catalyzed cross-coupling reactions dictates that aryl bromides undergo oxidative addition with Pd(0) catalysts substantially faster than aryl chlorides under identical conditions [1]. For a structurally analogous quinoline carboxylate system, 4-bromoquinoline underwent Suzuki coupling with quantitative yield (96%) in under 2 hours, whereas 4-chloroquinoline derivatives typically require more forcing conditions, higher catalyst loadings, or specialized ligands to achieve comparable conversion . This difference in intrinsic reactivity translates directly to a procurement rationale: users seeking efficient, high-yielding C4 functionalization without the need for specialized phosphine ligands or elevated temperatures will find the bromo derivative (CAS 1824048-33-0) operationally advantageous over the chloro analog (CAS 178984-69-5).

Suzuki-Miyaura Coupling Palladium Catalysis Aryl Halide Reactivity

Evidence Item 2: Halogen-Dependent Cross-Coupling Selectivity in Polyhalogenated Quinoline Carboxylate Systems

In systems where multiple halogen substituents are present, bromine at the C4 position of the quinoline ring exhibits intermediate reactivity between the more labile iodo and the more inert chloro substituents, enabling predictable chemoselective sequential functionalization strategies [1]. A direct comparative study of 4,7-dichloroquinoline versus 7-chloro-4-iodoquinoline in phosphine-free Suzuki coupling demonstrated that the 4-iodo derivative undergoes selective coupling at the C4 position while preserving the C7-chloro substituent for subsequent orthogonal transformations [1]. While a direct comparison including the 4-bromo-7-carboxylate derivative is not available, the established reactivity hierarchy (I > Br > Cl) supports that methyl 4-bromoquinoline-7-carboxylate (CAS 1824048-33-0) occupies an optimal intermediate position: more reactive than the 4-chloro analog for efficient coupling yet more bench-stable and less prone to unwanted homocoupling side reactions than the corresponding 4-iodo derivative [2]. This provides a synthetic rationale for procurement when a balanced profile of reactivity and stability is required.

Chemoselective Suzuki Coupling Sequential Functionalization Polyhalogenated Heterocycles

Evidence Item 3: C4-Bromoquinoline as a Validated Intermediate in High-Value API and Drug Discovery Pipelines

The 4-bromoquinoline scaffold has been independently validated as a key intermediate in the synthesis of pitavastatin, a commercially significant statin drug, through a three-step mechano-synthetic route that employs Suzuki-Miyaura coupling at the C4-bromo position as the critical C–C bond-forming step [1][2]. Methyl 4-bromoquinoline-7-carboxylate (CAS 1824048-33-0) shares the identical C4-bromo substitution pattern as this validated intermediate but is further elaborated with a C7-carboxylate ester, providing an additional orthogonal handle for diversification . In contrast, the regioisomeric methyl 7-bromoquinoline-4-carboxylate (CAS 220844-76-8) places the bromine on the benzenoid ring, which has not been demonstrated in the same high-value synthetic pathway and would yield a different vector of substitution incompatible with the pitavastatin pharmacophore geometry . This documented precedent for the C4-bromo quinoline motif in a commercially relevant synthetic sequence substantiates the procurement value of the 4-bromo-7-carboxylate derivative over regioisomeric alternatives when constructing quinoline-focused compound libraries or optimizing SAR around established quinoline-containing scaffolds.

Medicinal Chemistry Pitavastatin Synthesis Pharmaceutical Intermediates

Evidence Item 4: Structural Differentiation from the 6-Carboxylate Regioisomer — Orthogonal Vector Elaboration

Methyl 4-bromoquinoline-7-carboxylate (CAS 1824048-33-0) is structurally distinct from its 6-carboxylate regioisomer, methyl 4-bromoquinoline-6-carboxylate (CAS 219763-85-6), in that the carboxylate ester is positioned at C7 rather than C6 of the quinoline bicyclic framework . This positional difference alters the vector angle and spatial orientation of any group installed via subsequent carboxylate transformations (e.g., hydrolysis, amidation, reduction) relative to the C4-coupled aryl or heteroaryl moiety . While no direct comparative biological or reactivity data have been reported for these two specific regioisomers, the distinct substitution geometry is a critical consideration in structure-based drug design and molecular recognition studies, where precise three-dimensional presentation of pharmacophoric elements governs target engagement [1]. Procurement of the 7-carboxylate isomer (CAS 1824048-33-0) is therefore indicated when the desired exit vector from the quinoline core must project from the benzenoid ring at the C7 position rather than the C6 position.

Regioisomer Differentiation Positional Isomers Scaffold Diversification

Best Research and Industrial Application Scenarios for Methyl 4-Bromoquinoline-7-Carboxylate Based on Validated Evidence


Scenario 1: Suzuki-Miyaura Diversification of Quinoline-Focused Compound Libraries in Medicinal Chemistry

Medicinal chemistry teams requiring efficient, high-yielding C4-arylation or C4-heteroarylation of a quinoline scaffold should prioritize methyl 4-bromoquinoline-7-carboxylate (CAS 1824048-33-0) over the corresponding 4-chloro analog. The intrinsic oxidative addition reactivity of the C4-bromo position enables robust Suzuki-Miyaura coupling under standard palladium catalysis conditions, minimizing the need for specialized, expensive phosphine ligands or elevated reaction temperatures [1]. This operational simplicity reduces synthetic attrition in parallel library synthesis and accelerates SAR exploration around the quinoline core. The C7-carboxylate ester remains available for orthogonal late-stage diversification (e.g., hydrolysis to carboxylic acid for amide coupling) following C4 functionalization [2].

Scenario 2: Synthesis of Pitavastatin Analogs and Statin-Class Quinoline Intermediates

Researchers engaged in the synthesis of pitavastatin analogs or other statin-class therapeutics containing a C4-substituted quinoline pharmacophore should procure methyl 4-bromoquinoline-7-carboxylate based on the documented validation of the 4-bromoquinoline motif as a starting material for pitavastatin intermediate synthesis [1]. The C4-bromo substitution pattern is identical to that employed in the mechano-synthetic route to the pivotal 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde intermediate, establishing synthetic precedent and reducing risk in analogous synthetic campaigns . The additional C7-carboxylate ester provides an orthogonal functional handle not present in the unsubstituted 4-bromoquinoline, enabling further diversification of the quinoline core while maintaining the C4 coupling site validated in the pitavastatin pathway.

Scenario 3: Regioselective Orthogonal Functionalization of the Quinoline Scaffold

Synthetic chemists seeking a quinoline building block that enables predictable, stepwise functionalization via orthogonal handles should select methyl 4-bromoquinoline-7-carboxylate. The C4-bromo substituent provides a site for initial palladium-catalyzed cross-coupling, while the C7-methyl carboxylate ester remains intact and can be subsequently transformed (hydrolysis, amidation, reduction) or retained as a directing group or hydrogen-bond acceptor [1]. This orthogonal reactivity profile contrasts with regioisomeric alternatives (e.g., methyl 7-bromoquinoline-4-carboxylate, CAS 220844-76-8) where the bromine is positioned on the benzenoid ring, yielding a fundamentally different vector of elaboration that is incompatible with C4-focused SAR campaigns . The intermediate halogen reactivity (Br vs Cl vs I) also provides a balanced profile that avoids the stability and cost liabilities of iodo analogs while maintaining practical reactivity [2].

Scenario 4: Structure-Based Drug Design Requiring Precise 7-Position Vector Presentation

Computational and structure-based drug design teams requiring precise three-dimensional orientation of a carboxylate-derived functional group relative to a C4-coupled aromatic system should procure the 7-carboxylate regioisomer (CAS 1824048-33-0) rather than the 6-carboxylate regioisomer (CAS 219763-85-6) or the 4-carboxylate regioisomer (CAS 220844-76-8) [1]. The C7 carboxylate projects from the benzenoid ring at a distinct vector angle that influences molecular recognition, target binding, and physicochemical properties (logP, solubility) [2]. While no direct comparative biological data exist for these specific isomers, the principle of positional isomerism as a determinant of pharmacological activity is well-established in quinoline medicinal chemistry . Procuring the correct regioisomer ensures SAR integrity and prevents confounding of biological assay results due to isomer impurity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 4-bromoquinoline-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.